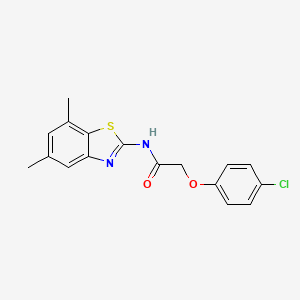
2-(4-chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClN2O2S and its molecular weight is 346.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a chlorophenoxy group through an acetamide functional group. Its structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with protein synthesis pathways. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacteria and fungi by targeting specific enzymes involved in cell wall formation.
Anti-inflammatory Effects
The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis, where inflammation plays a crucial role in disease progression. The inhibition of cyclooxygenase (COX) enzymes has been documented in related compounds, suggesting a similar pathway for this compound.
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer properties. These compounds may induce apoptosis in cancer cells through the activation of caspases or by inhibiting survival pathways such as the PI3K/Akt pathway. In vitro studies have demonstrated that certain derivatives can effectively reduce cell viability in various cancer cell lines.
Case Studies and Experimental Data
- In Vitro Studies : A study assessed the effects of related benzothiazole compounds on osteoclastogenesis. The findings revealed that these compounds significantly inhibited the formation of mature osteoclasts and reduced bone resorption activity in vitro .
- In Vivo Studies : In an animal model of osteoporosis, treatment with similar benzothiazole derivatives prevented OVX-induced bone loss by inhibiting osteoclast formation . This suggests potential therapeutic applications for bone-related disorders.
- Chemical Screening : A screening of synthetic small molecules identified several candidates with strong inhibitory effects on osteoclastogenesis. The compound's structural similarity to known inhibitors suggests it may share similar mechanisms .
Summary of Biological Activities
| Activity Type | Mechanism | Evidence |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Similar compounds show efficacy against bacteria and fungi |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Related compounds inhibit COX enzymes |
| Anticancer | Induction of apoptosis via caspase activation | In vitro studies show reduced viability in cancer cell lines |
| Osteoclastogenesis Inhibition | Suppression of mature osteoclast formation | In vivo studies demonstrate prevention of bone loss |
科学研究应用
Anticancer Properties
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer activities. The structure of 2-(4-chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is similar to known anticancer agents, suggesting potential efficacy against various cancer types. Studies have shown that related benzothiazole derivatives possess cytotoxic effects on cancer cell lines, making this compound a candidate for further investigation in oncological therapies .
Antimicrobial Effects
The antimicrobial properties of benzothiazole derivatives are well-documented. Compounds similar to this compound have demonstrated activity against a range of bacteria and fungi. This suggests that the compound may serve as a lead structure for developing new antimicrobial agents aimed at resistant strains .
Synthesis and Characterization
A study focused on synthesizing this compound reported successful crystallization and characterization using X-ray diffraction techniques. The structural analysis revealed significant dihedral angles that influence its biological activity . This foundational research is critical for understanding how structural modifications can enhance efficacy.
In Vivo Studies
While in vitro studies provide initial insights into biological activity, in vivo studies are essential for assessing the therapeutic potential of this compound. Preliminary animal studies should be conducted to evaluate pharmacokinetics, toxicity levels, and overall efficacy.
Potential Therapeutic Applications
| Application Type | Description |
|---|---|
| Anticancer | Potential use as a chemotherapeutic agent targeting specific cancer types |
| Antimicrobial | Development of new antibiotics or antifungal agents |
| Anti-inflammatory | Possible utility in treating inflammatory diseases due to structural similarities with known anti-inflammatories |
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-7-11(2)16-14(8-10)19-17(23-16)20-15(21)9-22-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYOHCBBMUCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













